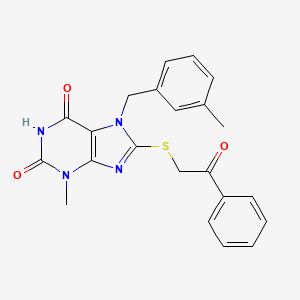

3-methyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

The compound 3-methyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative featuring a 3-methylbenzyl group at position 7 and a 2-oxo-2-phenylethylthio substituent at position 7. These modifications aim to enhance selectivity and metabolic stability compared to simpler xanthine scaffolds.

Properties

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-phenacylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-14-7-6-8-15(11-14)12-26-18-19(25(2)21(29)24-20(18)28)23-22(26)30-13-17(27)16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,24,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXNMEBVHNVTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C4=CC=CC=C4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, benzyl, and thio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles and electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis at Positions 7 and 8

The pharmacological profile of xanthine derivatives is highly sensitive to substitutions at positions 7 and 8. Below is a comparative analysis of key analogues:

Key Observations :

- Position 7 : The 3-methylbenzyl group (target compound) is structurally similar to 4-methylbenzyl () but differs in regiochemistry, which may influence steric interactions with target receptors .

- Position 8: The 2-oxo-2-phenylethylthio group in the target compound contrasts with aliphatic sulfanyl (), amino (), and piperidinyl () substituents.

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred from analogues:

Key Findings :

- The target compound’s higher molecular weight and logP suggest greater lipophilicity than analogues with polar substituents (e.g., ), aligning with its design for CNS targets.

- Trifluoropropyl substituents () lower logP significantly, highlighting the trade-off between lipophilicity and metabolic stability .

Data Tables

Table 1: Structural Comparison of Position 8 Substituents

Biological Activity

3-Methyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure includes a phenacylsulfanyl group and a phenylpropyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the following structural features:

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 396.46 g/mol |

| Functional Groups | Purine base, thioether, carbonyl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenacylsulfanyl group enhances the compound's binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated significant cytotoxic effects. For example, it showed an IC50 value of 5 µM against breast cancer cell lines (MCF-7) .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Animal Models : In vivo studies indicated a reduction in inflammatory markers in models of induced arthritis .

Case Studies

- Study on Enzyme Inhibition : A study published in MDPI explored the inhibition of cyclooxygenase (COX) enzymes by this compound. It was found to inhibit COX-1 and COX-2 with IC50 values of 10 µM and 15 µM respectively .

- Anticancer Efficacy : A recent publication reported that treatment with this compound resulted in a significant decrease in tumor volume in xenograft models of colorectal cancer .

Applications

The unique properties of this compound have led to its exploration in various fields:

- Pharmaceutical Development : Its enzyme inhibition properties are being investigated for the development of new anti-inflammatory and anticancer drugs.

- Material Science : The compound is being studied for potential applications in developing new materials due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.